1,3-dimethyl-2-(2-pyridinyl)-1H-3,1-benzimidazol-3-ium chloride
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Overview
Description
Synthesis Analysis
The synthesis of related benzimidazolium compounds involves intricate chemical reactions. For instance, Özdemir et al. (2014) described the unexpected synthesis of a molecular salt from the reaction of 2,6-bis(benzimidazol-2-yl)pyridine with 2-mesitylenesulfonyl chloride, characterized by spectroscopic techniques and X-ray crystallography. This process highlights the complex synthesis routes that can lead to the formation of benzimidazolium chloride derivatives (Özdemir et al., 2014).
Molecular Structure Analysis
The molecular structure of benzimidazolium compounds has been elucidated through various analytical techniques. Bakri et al. (2018) synthesized a new 1,4-dimethyl-2-oxo-pyrimido[1,2-a]benzimidazole hydrate derivative, characterized by NMR and X-ray diffraction, revealing the planarity of the tricyclic core and the stacking interactions contributing to the molecular structure (Bakri et al., 2018).
Chemical Reactions and Properties
Benzimidazolium chloride derivatives participate in various chemical reactions, offering a spectrum of functional properties. Abbasi (2015) introduced 1,3-disulfonic acid benzimidazolium chloride as a new ionic liquid, showcasing its role as an efficient catalyst for the synthesis of tetrahydropyridine, emphasizing the versatility of benzimidazolium chloride derivatives in catalysis and green chemistry applications (Abbasi, 2015).
Physical Properties Analysis
The physical properties of benzimidazolium chloride derivatives, including their solid-state structures, have been a focus of study. Guseinov et al. (2023) detailed the crystal structure of a related compound, highlighting the hydrogen bonding and the spatial arrangement contributing to the compound's physical stability (Guseinov et al., 2023).
Chemical Properties Analysis
The chemical properties of benzimidazolium chloride derivatives, such as their spectroscopic characteristics and reactivity, have been thoroughly investigated. Salassa et al. (2008) conducted computational and spectroscopic studies on new Rhenium(I) complexes containing pyridylimidazo[1,5-a]pyridine ligands, demonstrating the impact of molecular modifications on the chemical properties and the potential for fine-tuning excited states (Salassa et al., 2008).
properties
IUPAC Name |
1,3-dimethyl-2-pyridin-2-ylbenzimidazol-3-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N3.ClH/c1-16-12-8-3-4-9-13(12)17(2)14(16)11-7-5-6-10-15-11;/h3-10H,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPDQIAIEWAZOG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC=CC=N3)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806625 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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